N'-(5-methylpyridin-2-yl)carbamimidothioic acid
Description
N’-(5-methylpyridin-2-yl)carbamimidothioic acid is a compound that belongs to the class of carbamimidothioic acids It is characterized by the presence of a 5-methylpyridin-2-yl group attached to the carbamimidothioic acid moiety
Properties
IUPAC Name |
N'-(5-methylpyridin-2-yl)carbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-2-3-6(9-4-5)10-7(8)11/h2-4H,1H3,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYNPFWKKUCREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)N=C(N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-methylpyridin-2-yl)carbamimidothioic acid typically involves the reaction of pyridin-2-amine with an appropriate acylating agent, followed by the introduction of a thiourea group. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in a propan-2-ol medium, leading to the formation of N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with phosphorus pentasulfide (P2S5) in anhydrous toluene to yield the desired carbamimidothioic acid .
Industrial Production Methods
Industrial production methods for N’-(5-methylpyridin-2-yl)carbamimidothioic acid may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-(5-methylpyridin-2-yl)carbamimidothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
N’-(5-methylpyridin-2-yl)carbamimidothioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-(5-methylpyridin-2-yl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit the β-lactamase enzyme in bacteria, thereby preventing the breakdown of β-lactam antibiotics . In cancer cells, the compound may induce apoptosis through the activation of specific signaling pathways and the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound has similar antibacterial properties and is used in the treatment of infections caused by ESBL-producing bacteria.
N-methyl-N’-nitrocarbamimidothioic acid methyl ester: This compound is used in various chemical applications and has similar structural features.
Uniqueness
N’-(5-methylpyridin-2-yl)carbamimidothioic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as both an antibacterial and anticancer agent highlights its versatility and potential for further development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
